6-Nonylamino-6-oxocaproic acid

Description

This compound (CAS 60-32-2) is a six-carbon amino acid with a terminal amine group, widely used as an antifibrinolytic agent and a precursor in polymer chemistry . Its derivatives are often modified at the ε-position (carbon-6) to introduce functional groups (e.g., oxo, aminoalkyl, biotinyl) for applications in biochemistry, drug delivery, and crosslinking .

Properties

Molecular Formula |

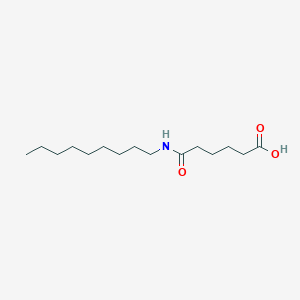

C15H29NO3 |

|---|---|

Molecular Weight |

271.40 g/mol |

IUPAC Name |

6-(nonylamino)-6-oxohexanoic acid |

InChI |

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-10-13-16-14(17)11-8-9-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19) |

InChI Key |

JQSMFSPOCAZNQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC(=O)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nonylamino-6-oxocaproic acid typically involves the reaction of valeric acid with nonyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nonylamino-6-oxocaproic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The nonylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products Formed

Oxidation: Carboxylate salts.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Nonylamino-6-oxocaproic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Nonylamino-6-oxocaproic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following derivatives of 6-ACA are compared based on their molecular features, functional groups, and applications:

Table 1: Key Structural and Functional Comparisons

6-(6-Aminohexanoyl)amino]hexanoic Acid

- Structure : A dimer formed via amide linkage between two 6-ACA molecules, with a terminal amine group .

- Applications: Serves as a monomer for nylon-6 oligomers and biodegradable polymers. Its linear structure enables controlled polymerization .

- Differentiation: Unlike 6-ACA, this dimer lacks a free carboxylic acid at the ε-position, reducing its antifibrinolytic activity but enhancing polymer compatibility .

6-Amino-2-oxohexanoic Acid

- Structure : Features an α-keto group at carbon-2 and an ε-amine, making it a keto analog of lysine .

- Research Significance: Acts as a metabolic intermediate in lysine catabolism, generated via L-lysine α-oxidase activity.

- Contrast with 6-ACA : The α-keto group introduces redox activity, distinguishing it from the purely aliphatic 6-ACA .

Biotinyl-6-aminohexanoic Acid

- Structure : Biotin conjugated to the ε-amine of 6-ACA via a caproic acid spacer .

- Applications : Used in affinity chromatography and ELISA for biotin-streptavidin binding. The spacer minimizes steric hindrance in protein labeling .

- Advantages Over 6-ACA : The biotin moiety enables highly specific molecular recognition, absent in unmodified 6-ACA.

6-Maleimidocaproic Acid NHS Ester

- Structure : Combines a maleimide (thiol-reactive) group and an NHS ester (amine-reactive) on a caproic acid backbone .

- Applications : A heterobifunctional crosslinker for conjugating antibodies, peptides, or drugs. The NHS ester reacts with lysine residues, while maleimide targets cysteine thiols .

- Key Data : Molecular weight 308.29 g/mol; empirical formula C₁₄H₁₆N₂O₆ .

6-[(2,4-Dinitrophenyl)amino]hexanoic Acid

Q & A

Basic Research Questions

Q. What biocatalytic methods are effective for synthesizing 6-Nonylamino-6-oxocaproic acid, and how can researchers validate their efficiency?

- Methodology : Utilize aminotransferases (E.C. 2.6.1) or amino acid dehydrogenases (E.C. 1.4.1) to catalyze reductive amination or transamination of precursors like α-ketopimelic acid. Monitor reaction kinetics via HPLC or NMR to track intermediate formation (e.g., α-aminopimelic acid) and final product yield .

- Validation : Confirm enzymatic activity using spectrophotometric assays (e.g., NADH/NAD+ cofactor depletion) and cross-validate product purity via mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address structural ambiguity?

- Techniques :

- NMR : Analyze δ<sup>1</sup>H (1.2–1.6 ppm for aliphatic chains; 3.0–3.5 ppm for amine protons) and δ<sup>13</sup>C (170–180 ppm for carboxylic acid groups) .

- FT-IR : Identify amine (N–H stretch: ~3300 cm⁻¹) and carbonyl (C=O: ~1700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of aminotransferases for synthesizing this compound?

- Approach :

Variable Control : Standardize reaction conditions (pH, temperature, cofactor concentrations) across studies to isolate enzyme-specific effects .

Kinetic Modeling : Use Michaelis-Menten parameters (Km, Vmax) to compare enzyme performance under identical substrate loads .

Structural Analysis : Perform X-ray crystallography or molecular docking to identify active-site variations influencing catalytic activity .

Q. What factorial design strategies optimize the yield of this compound in multi-step biocatalytic reactions?

- Design Framework :

- Factors : Enzyme concentration, reaction time, pH, and temperature.

- Response Variables : Product yield, byproduct formation.

Q. How can decarboxylation side reactions during synthesis be minimized without compromising reaction scalability?

- Mitigation Strategies :

- Enzyme Engineering : Modify decarboxylase-resistant biocatalysts via directed evolution or site-directed mutagenesis .

- Process Control : Implement fed-batch reactors to maintain low substrate concentrations, reducing unintended decarboxylation .

Methodological Guidance

Q. What criteria should guide the formulation of research questions for studying this compound’s mechanistic pathways?

- Framework : Apply the FINER criteria:

- Feasible : Ensure access to specialized equipment (e.g., GC-MS for volatile byproduct analysis).

- Novel : Focus on understudied pathways, such as non-enzymatic degradation mechanisms.

- Relevant : Align with broader goals like sustainable polymer precursor development .

Q. How should researchers design experiments to investigate the compound’s stability under varying storage conditions?

- Protocol :

Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.

Analytical Monitoring : Quantify degradation products (e.g., caprolactam) via LC-MS and assess structural integrity via XRD .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing variability in biocatalytic synthesis yields?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.